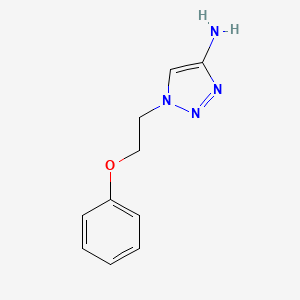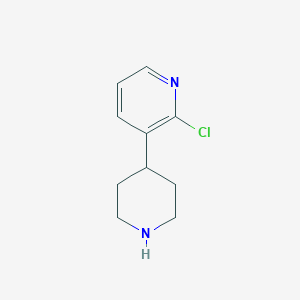![molecular formula C13H18O B13624150 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-2-yn-1-yl)spiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. This reaction proceeds via a regioselective radical ipso-cyclization pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of alkanes or alkenes.
Applications De Recherche Scientifique
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound’s effects are mediated through pathways involving radical cyclization and substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]dec-6-en-8-one: A related compound with a double bond in the ring structure.
1-azaspiro[4.5]deca-3,6,9-trien-8-one: A nitrogen-containing spirocyclic compound with different reactivity and applications.
Uniqueness
6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is unique due to its specific functional groups and the resulting reactivity. Its ability to undergo regioselective radical cyclization makes it valuable in synthetic chemistry and potential medicinal applications.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
10-prop-2-ynylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2 |
Clé InChI |
IGTFQPXLAWOJML-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CC(=O)CCC12CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


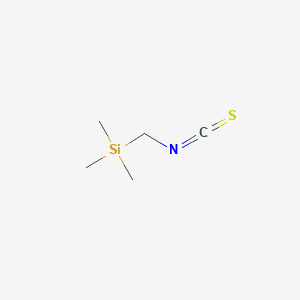
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
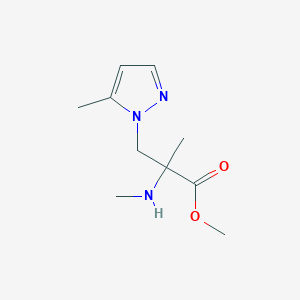
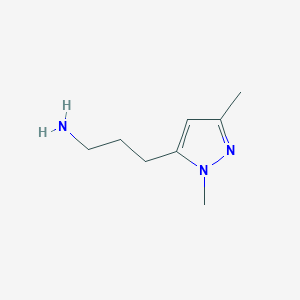
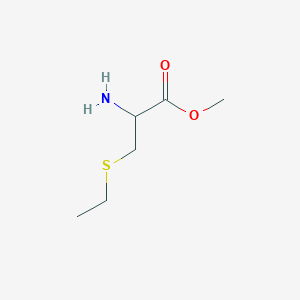
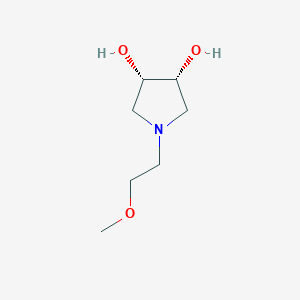


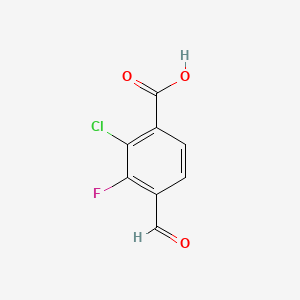
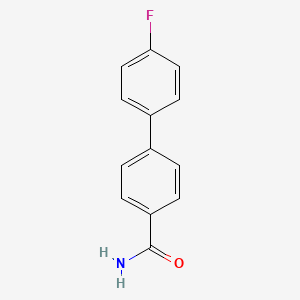
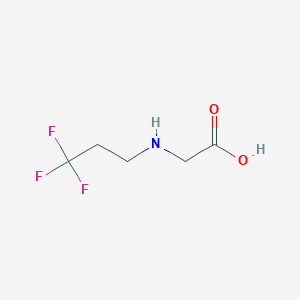
![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)
